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HIV (GP120) ANTIGENIC PEPTIDE - 198636-94-1

HIV (GP120) ANTIGENIC PEPTIDE

Catalog Number: EVT-1475272
CAS Number: 198636-94-1
Molecular Formula: C117H211N41O31S
Molecular Weight: 2720.291
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

HIV-1 gp120 is derived from the envelope of the HIV-1 virus. It is synthesized as a precursor protein that undergoes extensive post-translational modifications, including glycosylation, which are crucial for its stability and function.

Classification

HIV-1 gp120 is classified as an envelope glycoprotein. It is categorized within a group of proteins that facilitate viral entry into host cells, specifically through interactions with the CD4 receptor and co-receptors such as CCR5 and CXCR4.

Synthesis Analysis

Methods

The synthesis of HIV-1 gp120 antigenic peptides can be accomplished through several methods:

  1. Recombinant DNA Technology: This involves cloning the gene encoding gp120 into expression vectors, followed by transformation into suitable host cells (e.g., bacteria or yeast) for protein expression.
  2. Solid-Phase Peptide Synthesis: This chemical synthesis method allows for the production of specific peptide sequences derived from gp120. Techniques such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry are commonly used.
  3. Cell-Free Protein Synthesis: This method utilizes cell extracts to produce proteins without the need for living cells, allowing for rapid synthesis and modification of peptides.

Technical Details

The recombinant production often requires optimizing conditions such as temperature, pH, and induction time to maximize yield and correct folding. Post-translational modifications like glycosylation can be mimicked in yeast systems to produce functional glycoproteins.

Molecular Structure Analysis

Structure

The structure of HIV-1 gp120 consists of multiple domains that contribute to its function:

  • Inner Domain: Involved in receptor binding.
  • Outer Domain: Contains variable loops (V1/V2 and V3) that are critical for immune evasion.
  • Bridging Sheet: A structural element that stabilizes interactions with CD4 and antibodies.

The gp120 core structure has been elucidated through X-ray crystallography, revealing important details about its interaction sites with antibodies and receptors .

Data

Key structural data include:

  • Molecular weight: Approximately 120 kDa.
  • Glycosylation sites: Numerous N-linked glycosylation sites that affect stability and immunogenicity.
  • Structural motifs: Conserved regions crucial for antibody recognition.
Chemical Reactions Analysis

Reactions

HIV-1 gp120 undergoes various biochemical reactions:

  1. Glycosylation: The addition of carbohydrate moieties that enhance stability and modulate immune recognition.
  2. Binding Reactions: Interactions with CD4 receptors and co-receptors, which are essential for viral entry into host cells.

Technical Details

The binding affinity of gp120 to CD4 can be quantitatively assessed using surface plasmon resonance techniques, allowing researchers to characterize the kinetics of these interactions .

Mechanism of Action

Process

The mechanism by which HIV-1 gp120 facilitates viral entry involves several steps:

  1. Receptor Binding: The gp120 protein first binds to the CD4 receptor on T cells.
  2. Conformational Change: This binding induces a conformational change in gp120, exposing binding sites for chemokine receptors.
  3. Membrane Fusion: Following receptor engagement, the virus undergoes fusion with the host cell membrane, mediated by another envelope protein, gp41.

Data

Research indicates that neutralizing antibodies target conserved epitopes on gp120, inhibiting its ability to bind CD4 or co-receptors effectively .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Isoelectric Point: Typically around 10.13, indicating an alkaline nature which affects its behavior in different pH environments.
  • Hydropathy Index: A negative GRAVY score indicates good solubility in aqueous solutions .
Applications

Scientific Uses

HIV-1 gp120 antigenic peptides have several applications in research and clinical settings:

  1. Vaccine Development: Used as a target for designing vaccines aimed at eliciting neutralizing antibody responses against HIV.
  2. Diagnostic Tools: Employed in assays to detect HIV antibodies in infected individuals.
  3. Therapeutic Research: Investigated as potential targets for monoclonal antibody therapies aimed at neutralizing HIV infection.

Research continues to explore innovative ways to leverage the properties of gp120 peptides in combating HIV infection effectively .

Structural Characterization of HIV-1 gp120 Envelope Glycoprotein

Domain Organization: Inner Domain, Outer Domain, and Bridging Sheet

The HIV-1 gp120 envelope glycoprotein is organized into distinct structural domains critical for its function and immune evasion. The inner domain anchors gp120 to the gp41 transmembrane glycoprotein via N- and C-terminal strands that project toward the viral membrane [6] [9]. This domain contains a β-sandwich core and three topological layers (Layers 1–3) that regulate conformational transitions upon receptor binding. Layer 1 and Layer 2 interactions stabilize the pre-triggered state and modulate CD4 binding kinetics [6].

The outer domain forms the solvent-exposed face of gp120 and is heavily glycosylated. This domain harbors the CD4-binding site (CD4BS), a recessed pocket that engages Phe43 of CD4 via conserved residues (e.g., Asp368, Glu370) [10] [9]. Structural analyses reveal that the outer domain's surface variability is mitigated by extensive glycosylation, which shields conserved epitopes from immune recognition [10].

The bridging sheet, a four-stranded β-sheet formed by segments from conserved regions (C2, C3, C4), connects the inner and outer domains. This structure is absent in unliganded gp120 but forms upon CD4 binding. The bridging sheet directly contributes to the chemokine receptor-binding site and is a target for CD4-induced (CD4i) antibodies like 17b [10] [9].

Variable Loops (V1-V5) and Conserved Regions (C1-C5)

Variable loops are hyperplastic regions that facilitate immune evasion:

  • V1/V2 loops: Form an apical cap on the trimer. V2 contains integrin α4β7-binding motifs critical for mucosal transmission [3]. Deletion increases neutralization sensitivity by exposing conserved epitopes [3] [10].
  • V3 loop: Determines coreceptor tropism (CCR5/CXCR4). Its tip forms the chemokine receptor-binding site with the bridging sheet [3] [7].
  • V4/V5 loops: Project outward from gp120 protomers. Tolerate insertions (e.g., GFP) without disrupting trimer integrity, indicating peripheral localization [7].

Conserved regions (C1–C5) maintain structural integrity:

  • C1–C2: Stabilize the inner domain and gp41 interaction.
  • C3–C4: Include residues critical for CD4 binding (e.g., Trp427 in the Phe43 cavity) and bridging sheet formation [6] [10].
  • C5: Anchors the C terminus near the gp41 interface [6].

Table 1: Functional Roles of gp120 Variable Loops

LoopLength (aa)Key FunctionsNeutralization Epitopes
V1/V257–86Trimer apex stabilization; α4β7 bindingPG9, PG16, CH01–04
V334–35Coreceptor binding; tropism determinationPGT121, PGT128
V4/V520–40Peripheral exposure; glycan shieldingMinimal direct epitopes

Conformational Dynamics: CD4-Induced Structural Rearrangements

CD4 binding triggers profound gp120 rearrangements:

  • Bridging sheet formation: The V1/V2 stem and C4 strands reorganize into the four-stranded β-sheet, exposing the chemokine receptor-binding site [10] [9].
  • Inner domain layer reorientation: Layers 1 and 2 shift to stabilize the CD4-bound state, reducing the gp120-CD4 off-rate [6].
  • V1/V2 displacement: The V1/V2 loop moves from the trimer apex to the periphery, unmasking CD4i and V3 epitopes [9] [3].

Cryo-electron tomography shows these changes transition Env from a "closed" (unliganded) to an "open" (CD4-bound) state. The open state relocates V1/V2, exposes gp41 fusion machinery, and facilitates coreceptor engagement [9]. Broadly neutralizing antibodies (bNAbs) like VRC01 mimic CD4 binding but lock gp120 in the closed conformation, preventing structural reorganization [9] [5].

Table 2: Conformational States of HIV-1 gp120

StateV1/V2 PositionBridging Sheetgp41 ExposureKey Ligands
ClosedApical centerDisorderedBuriedVRC01, PGV04
OpenPeripheralFormedExposedCD4, 17b antibody

Glycosylation Patterns: High-Mannose vs. Complex Glycans

gp120 glycosylation is site-specific and cell-type-dependent:

  • Virion-derived gp120: Dominated by oligomannose glycans (Man5–9GlcNAc2), constituting 80–90% of the glycome. Of 24 N-glycosylation sites, 20 are exclusively oligomannose-modified, including those critical for bNAb binding (e.g., N332 for PGT128) [8].
  • Recombinant gp120: Produced in CHO or HEK293 cells shows higher complex-type glycans (up to 50–70%). This results from Golgi processing absent in virion-associated Env [4] [8].

Glycan heterogeneity impacts antibody recognition:

  • Glycan shield function: Dense oligomannose clusters block access to protein epitopes. V4 and V5 loops are heavily glycosylated, limiting antibody access [10] [4].
  • bNAb epitopes: Antibodies like 2G12 (targeting Manα1→2Man termini) and PGT121/128 (recognizing V3-associated glycans) depend on specific glycan configurations [8] [9].

Table 3: Glycosylation Profiles of gp120

Glycan TypeVirion gp120 (%)Recombinant gp120 (%)Key SitesFunctional Impact
Oligomannose80–9030–50N156, N160, N332bNAb epitopes; immune evasion
Complex5–1040–60N301 (V3 base), N611 (V5)Host-cell-dependent processing
Hybrid5–105–15N262, N448Limited immune relevance

Quaternary Structure: Trimeric Assembly and gp120-gp41 Interactions

Native Env is a trimeric spike:

  • gp120-gp41 association: Non-covalent interactions tether gp120 to gp41 via the inner domain β-sandwich and N/C-terminal strands. Layer 1 and Layer 2 mutations disrupt this association, increasing gp120 shedding [6] [5].
  • Trimer apex: Formed by intertwined V1/V2 loops from three protomers, creating a glycan shield that protects conserved regions [9] [3]. Cryo-ET shows the apex is 150 Å from the viral membrane [3].

Trimer stabilization strategies include:

  • Soluble SOSIP trimers: Engineered with disulfide bonds (SOS) and isoleucine zippers (IP) to mimic prefusion conformation [5].
  • Variable loop truncations: Shortened V1/V2 or V3 loops enhance bNAb binding without disrupting trimer integrity [5] [7].

Insertional mutagenesis confirms:

  • V4/V5 loops tolerate GFP insertion (230 aa) without disrupting fusion, supporting their peripheral location.
  • V3 loop insertions abolish infectivity, confirming its central role in coreceptor binding [7].

Table 4: Structural Features of gp120 in Trimeric Context

FeatureLocation in TrimerRole in Viral EntrySensitivity to Mutation
Inner domain β-sandwichgp41-proximal coreAnchors gp120 to gp41High (disrupts gp120-gp41 association)
V1/V2 apexMembrane-distal capProtects CD4BS; binds α4β7 integrinModerate (deletion enhances neutralization)
V3 loopPartially buried beneath V1/V2Coreceptor engagementHigh (insertion disrupts function)
V4/V5 loopsPeripheral protrusionsGlycan shieldingLow (tolerates large insertions)

Compound Names Mentioned:

  • HIV-1 gp120
  • CD4
  • CCR5
  • CXCR4
  • Integrin α4β7
  • Soluble CD4 (sCD4)
  • 17b antibody
  • VRC01 antibody
  • PGT128 antibody
  • SOSIP trimers

Properties

CAS Number

198636-94-1

Product Name

HIV (GP120) ANTIGENIC PEPTIDE

Molecular Formula

C117H211N41O31S

Molecular Weight

2720.291

InChI

InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1

InChI Key

CBJINRXLSYHNOL-QEZKGTQVSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N

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